2-(4-Aminophenyl)ethanol
Overview
Description
2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to an ethanol group (-CH2CH2OH). This compound is used in various chemical and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
The primary target of 2-(4-Aminophenyl)ethanol is the respiratory system . .
Mode of Action
It has been used in the synthesis of4-aminostyrene , suggesting that it may interact with its targets through a similar mechanism as this compound. In a study of similar compounds, it was suggested that these molecules may exert their effects through membrane perturbation and intracellular interactions .
Biochemical Pathways
Given its use in the synthesis of 4-aminostyrene , it may be involved in similar biochemical pathways as this compound
Result of Action
It has been used in the synthesis of 4-aminostyrene , suggesting that it may have similar effects as this compound
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various chemical reactions due to the presence of an amino group and a hydroxyl group . The amino group can interact with other biomolecules through hydrogen bonding or electrostatic interactions, while the hydroxyl group can participate in dehydration or condensation reactions .
Cellular Effects
The cellular effects of 2-(4-Aminophenyl)ethanol are not well-documented. Given its chemical structure, it may interact with various cellular components and influence cell function. For instance, its hydroxyl group could potentially interact with cellular proteins, lipids, or nucleic acids, affecting their structure and function .
Molecular Mechanism
Its amino and hydroxyl groups suggest that it could interact with biomolecules through hydrogen bonding or electrostatic interactions . These interactions could potentially influence enzyme activity, protein structure, or gene expression.
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is stable under normal conditions
Metabolic Pathways
Given its chemical structure, it could potentially be involved in amino acid metabolism or alcohol metabolism
Subcellular Localization
Given its chemical structure, it could potentially localize to various cellular compartments or organelles depending on its interactions with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Aminophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 4-nitrophenylethanol using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under hydrogen pressure at room temperature .
Another method involves the catalytic hydrogenation of 4-nitrophenylethanol using hydrazine hydrate and sodium hydroxide in methanol. The reaction is conducted at a temperature of 68°C with a pH of 7 .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process typically includes the use of catalysts such as platinum or palladium supported on carbon, and the reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-aminobenzaldehyde or 4-aminobenzoic acid under specific conditions.
Reduction: It can be reduced to form 4-aminophenylethane.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as 4-aminophenyl ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid
Reduction: 4-Aminophenylethane
Substitution: 4-Aminophenyl ethers
Scientific Research Applications
2-(4-Aminophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is used in the functionalization of biomolecules and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenylethanol
- 4-Bromophenethyl alcohol
- 4-Fluorophenethyl alcohol
- 2-Aminobenzhydrol
- 4-(1H-Imidazol-1-yl)aniline
- 4-(Benzyloxy)aniline hydrochloride
- 4-Aminophenylacetic acid
- 4-Methoxyphenethyl alcohol
- 2-(4-Hydroxyphenyl)ethanol
Uniqueness
2-(4-Aminophenyl)ethanol is unique due to its combination of an amino group and an ethanol group attached to a phenyl ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form hydrogen bonds and undergo various transformations also contributes to its broad applicability in scientific research and industrial processes .
Properties
IUPAC Name |
2-(4-aminophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHDYMUPPXAMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073066 | |
Record name | 4-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-10-9, 115341-06-5 | |
Record name | 2-(4-Aminophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanol, ar-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115341065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Aminophenyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanol, ar-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOPHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVH9V2607F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key spectroscopic data for 2-(4-Aminophenyl)ethanol?
A1: this compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. While the provided abstracts do not contain detailed spectroscopic data, key structural features identifiable through techniques like NMR and IR include:
Q2: How is this compound synthesized?
A2: A novel synthesis process for this compound utilizes β-phenylethanol as a starting material. [] This process involves four steps: esterification, nitration, hydrolysis, and reduction, resulting in a total yield of 66.4% and a high purity product (99.77% by HPLC). []
Q3: Can you describe a specific application of this compound in carbohydrate synthesis?
A3: this compound serves as a bifunctional spacer in the synthesis of complex oligosaccharides, such as those found in Haemophilus influenzae lipopolysaccharides. [] It acts as a glycosyl acceptor during the synthesis, allowing the attachment of sugar units. The amine group on the this compound spacer can then be further functionalized to generate immunogenic glycoconjugates for potential vaccine development. []
Q4: How does the structure of this compound relate to its use in polymer chemistry?
A4: The presence of both an aromatic amine and a primary alcohol group in this compound makes it a valuable building block for synthesizing polymers like polybenzoxazines. [] It reacts with paraformaldehyde and other phenolic compounds to form spiro-centered bis(benzoxazine) monomers. [] The resulting polymers exhibit high thermal stability, making them suitable for applications requiring durability at elevated temperatures. []
Q5: What are the potential advantages of using this compound in the synthesis of 1-amino-4-vinylbenzene?
A5: this compound can be used as a starting material to produce 1-amino-4-vinylbenzene via liquid-phase thermal dehydration. [] This method, using a solid inorganic dehydrating agent like an alkali metal hydroxide, offers several advantages: []
- Increased output: This method leads to a higher yield of the desired 1-amino-4-vinylbenzene product. []
- Process simplification: The procedure simplifies the overall synthesis compared to alternative methods. []
Q6: What is known about the thermal stability of this compound?
A6: While specific data is not available in the provided abstracts, research indicates that this compound undergoes thermal dehydration to form 1-amino-4-vinylbenzene. [, ] This suggests a limited thermal stability of the compound, especially at elevated temperatures and under specific reaction conditions.
Q7: Are there studies on the electrochemical behavior of this compound?
A7: Yes, electrochemical studies have investigated the redox behavior of this compound across a wide pH range (2.0-12.0). [] This research explored the influence of pH and temperature on the compound's electrochemical properties, including its diffusion coefficient, electron transfer rate constant, and thermodynamic parameters. [] Additionally, computational studies helped identify the most readily oxidized parts of the molecule, providing insights into its structure-activity relationship. []
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